molecular formula C12H9N3O4S B2988413 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-12-7

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2988413
CAS No.: 339008-12-7
M. Wt: 291.28
InChI Key: YJLOZMVGOSTBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a nitro-substituted derivative of the imidazo[2,1-b][1,3]thiazole scaffold, featuring a 4-methoxyphenoxy group at position 6 and a nitro group at position 3. The imidazo[2,1-b][1,3]thiazole core is a bicyclic heterocycle known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c1-18-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-20-12(14)13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLOZMVGOSTBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenol with 2-bromo-1-nitroethane to form 2-(4-methoxyphenoxy)-1-nitroethane. This intermediate is then reacted with thioamide under basic conditions to yield the desired imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly fed into subsequent reaction stages .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Reduction: 6-(4-Aminophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of imidazo[2,1-b][1,3]thiazole derivatives are highly dependent on substituent patterns at positions 5 and 6. Below is a detailed comparison with key analogs:

Nitro-Substituted Derivatives at C-5

Compound Name C-5 Substituent C-6 Substituent Key Findings Reference
6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole Nitro 4-Methoxyphenoxy Limited direct biological data; structural features suggest potential for hydrophobic interactions. N/A
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole Nitro Isopropylsulfanyl Antifungal activity observed in related thiazoles (e.g., MIC values against Candida albicans). Structural analogs with sulfur-containing groups show enhanced lipophilicity.
5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole Nitro 2-Nitrophenoxy No reported bioactivity; electron-withdrawing nitro groups at both positions may reduce metabolic stability.

Non-Nitro Derivatives at C-5

Compound Name C-5 Substituent C-6 Substituent Key Findings Reference
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Mannich base 4-(Methylsulfonyl)phenyl Potent COX-2 inhibitor (IC50 = 0.08 µM; selectivity index = 313.7). Substituent size and basicity at C-5 critical for activity.
2,3-Diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole (8) Thienyl Diphenyl Strong antifungal activity (comparable to Tioconazol); electron-rich thiophene enhances target binding.

Methoxyphenyl-Containing Analogs

Compound Name Core Structure Substituents Key Findings Reference
6-(4-Chlorophenyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole (4) Imidazo[2,1-b][1,3,4]thiadiazole 4-Chlorophenyl (C-6), 4-methoxyphenyl (C-2) Improved antibacterial activity upon introducing polar groups (e.g., piperazine derivatives).
(Z)-6-(4-Hydroxy-3-methoxybenzylidene)-2-methylimidazo[2,1-b][1,3]thiazol-5-one Imidazo[2,1-b][1,3]thiazole Arylidene at C-6 Significant anti-inflammatory activity (40.3% suppression of carrageenan-induced edema).

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The 4-methoxyphenoxy group in the target compound increases logP compared to smaller substituents (e.g., isopropylsulfanyl). This may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, Mannich bases (e.g., 6a) introduce basicity, improving interactions with acidic residues in enzyme active sites .
  • Drug-Likeness: Most imidazo[2,1-b]thiazole derivatives comply with Lipinski’s rule of five, with molecular weights <500 and moderate hydrogen bond donors/acceptors .

Biological Activity

6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide an overview of its biological activity, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a nitroimidazole core fused with a thiazole ring and a methoxyphenoxy substituent. Its chemical formula is C14_{14}H12_{12}N4_{4}O3_{3}S, and it has been studied for its interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of 6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole exhibit notable antitumor activity.

Case Study: Antitumor Efficacy

In an investigation conducted by the National Cancer Institute (NCI), the compound was tested against 60 different cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. The results indicated significant cytotoxic effects across multiple cell lines. Notably:

  • Cell Line Response : The compound showed high levels of inhibition in MDA-MB-468 breast cancer cells with IC50_{50} values below 10 μM.
  • Mechanism of Action : The study suggested that the compound induces apoptosis without causing cell cycle arrest, indicating a unique mechanism that could be exploited for therapeutic purposes.
Cell Line IC50_{50} (μM) Activity
MDA-MB-468<10High inhibition
HCT116 (colon cancer)3.29Moderate inhibition
H460 (lung cancer)10Moderate inhibition

Antimicrobial Activity

In addition to its antitumor properties, 6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has also been evaluated for antimicrobial activity.

Findings on Antimicrobial Efficacy

The compound demonstrated promising effects against various pathogens:

  • Antileishmanial Activity : Studies have reported that the compound exhibits potent antileishmanial effects, making it a candidate for treating leishmaniasis.
  • Bacterial Inhibition : Although the compound showed modest antibacterial activity against certain strains, it was noted that it could be a substrate for efflux transporters, which may limit its effectiveness.

Research Findings Summary

The biological activity of 6-(4-methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has been explored through various research avenues. Key findings include:

  • Antitumor Effects : Effective against multiple cancer cell lines with mechanisms involving apoptosis.
  • Antimicrobial Properties : Notable activity against leishmaniasis and some bacterial strains.
  • Structure-Activity Relationship : Modifications to the core structure can enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole, and how can reaction conditions be optimized?

  • Methodology : Start with cyclization reactions using thiosemicarbazide or 2-amino-thiadiazole intermediates, as described for analogous imidazothiadiazoles . Optimize solvent choice (e.g., ethanol, DMF) and catalysts (e.g., N-bromosuccinimide for bromination steps). Reaction temperature (e.g., 120–130°C) and microwave-assisted synthesis (45 min at 130°C) can improve yields . Use Design of Experiments (DoE) to test variables like molar ratios, solvent polarity, and heating methods.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Combine spectroscopic methods:

  • IR spectroscopy to identify nitro (-NO₂) and methoxy (-OCH₃) functional groups via characteristic stretches (~1520 cm⁻¹ for NO₂; ~1250 cm⁻¹ for C-O-C) .
  • ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyphenoxy proton signals at δ 3.8–4.0 ppm; aromatic protons in imidazo-thiazole core) .
  • Elemental analysis (C, H, N, S) to confirm purity (>95% match between calculated and observed values) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Use in vitro assays targeting:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., HIV-1 protease, COX-2) .
  • Validate with density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, identifying reactive sites .
  • Compare binding poses with known inhibitors (e.g., 9c in showed strong α-glucosidase inhibition via hydrophobic interactions) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
  • SAR studies : Systematically modify substituents (e.g., replace 4-methoxyphenoxy with halogenated analogs) and correlate changes with activity .
  • Solubility optimization : Use DMSO stock solutions (<1% final concentration) to avoid solvent interference .

Q. How does the nitro group at position 5 influence the compound’s reactivity and stability?

  • Methodology :

  • Kinetic studies : Monitor nitro reduction (e.g., with Pd/C and H₂) to amine derivatives under varying pH/temperature .
  • Stability assays : Accelerated degradation testing (40°C/75% RH) with HPLC tracking .
  • Electrochemical analysis : Cyclic voltammetry to assess redox behavior (e.g., nitro → hydroxylamine transitions) .

Q. What crystallographic insights reveal intermolecular interactions affecting solid-state properties?

  • Methodology :

  • Single-crystal X-ray diffraction (295 K, Mo-Kα radiation) to determine dihedral angles between aromatic rings and hydrogen-bonding networks .
  • Analyze packing motifs (e.g., C–H···O interactions in form 1D chains), which influence solubility and melting points .

Data Contradiction Analysis

Q. Conflicting reports on α-glucosidase inhibition: How to validate efficacy?

  • Resolution Strategy :

  • Standardize assays : Use identical enzyme sources (e.g., Saccharomyces cerevisiae) and substrate (p-nitrophenyl-α-D-glucopyranoside) .
  • Positive controls : Include acarbose (IC₅₀ ~1 mM) for direct comparison .
  • Dose replication : Test 3–5 independent batches to rule out synthesis variability .

Discrepancies in solubility data between DMSO and aqueous buffers

  • Resolution Strategy :

  • Dynamic light scattering (DLS) : Check for aggregation in aqueous buffers (e.g., PBS) .
  • Co-solvent systems : Test PEG-300/Tween-80 mixtures to enhance bioavailability .

Methodological Tables

Parameter Synthetic Optimization Biological Assay
Key Variables Solvent polarity, catalyst loadingCell line selection, incubation time
Optimal Conditions Ethanol, 130°C, microwave (45 min) HeLa cells, 48h incubation
Analytical Validation NMR/IR (>95% purity) IC₅₀ ± SEM (n=3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.